molecular formula C8H11NO2 B13339078 3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one

3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B13339078
M. Wt: 153.18 g/mol
InChI Key: IPPWJQKZYMXZEX-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-pyridone with formaldehyde under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4,6-dimethyl-2-pyridone in a suitable solvent, such as ethanol.
  • Add an aqueous solution of formaldehyde to the reaction mixture.
  • Adjust the pH to basic conditions using a base, such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 4,6-dimethyl-2-pyridone using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Formyl)-4,6-dimethylpyridin-2(1H)-one or 3-(Carboxyl)-4,6-dimethylpyridin-2(1H)-one.

    Reduction: 4,6-Dimethyl-2-pyridone.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyridone: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    3-(Formyl)-4,6-dimethylpyridin-2(1H)-one: An oxidized form of the compound with different reactivity.

    3-(Carboxyl)-4,6-dimethylpyridin-2(1H)-one: Another oxidized form with distinct chemical properties.

Uniqueness

3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.

Biological Activity

3-(Hydroxymethyl)-4,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with hydroxymethyl and dimethyl substituents, contributing to its unique reactivity and applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C_8H_10N_2O. Its structural features include:

  • A hydroxymethyl group at the 3-position.
  • Methyl groups at the 4 and 6 positions of the pyridine ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Bacterial Strain Inhibition Percentage Concentration (μM)
Pseudomonas aeruginosa68.67%20
Staphylococcus aureus70%25
Escherichia coli65%30

The compound's mechanism of action is thought to involve interference with bacterial quorum sensing systems, which are crucial for biofilm formation and virulence .

Interaction with Enzymes

Studies have suggested that this compound may interact with various biological macromolecules, including enzymes. The presence of the hydroxymethyl group enhances its ability to form hydrogen bonds, potentially modulating enzyme activities or receptor functions. This interaction could lead to significant implications for drug design and development .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Pseudomonas aeruginosa revealed that it not only inhibited biofilm formation but also disrupted established biofilms. The research highlighted the compound's dual action as both an antimicrobial agent and a biofilm disruptor, making it a promising candidate for treating infections caused by this pathogen .

Case Study 2: Enzyme Modulation

In another study focused on enzyme interactions, researchers evaluated the compound's effect on specific enzymes involved in metabolic pathways. The findings indicated that this compound could serve as a potential lead compound for developing inhibitors targeting these enzymes, which are critical in various diseases .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(hydroxymethyl)-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO2/c1-5-3-6(2)9-8(11)7(5)4-10/h3,10H,4H2,1-2H3,(H,9,11)

InChI Key

IPPWJQKZYMXZEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CO)C

Origin of Product

United States

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